molecular formula C32H26BrNO7 B1177116 petF protein CAS No. 148266-15-3

petF protein

Cat. No.: B1177116
CAS No.: 148266-15-3
Attention: For research use only. Not for human or veterinary use.
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Description

The petF protein, more commonly known as ferredoxin I, is a foundational plant-type [2Fe-2S] cluster-containing protein that serves as a crucial low-potential electron transfer hub, primarily in chloroplasts and cyanobacteria . It acts as a key stromal acceptor of electrons from Photosystem I (PSI), distributing photosynthetic reducing power to a diverse network of essential metabolic pathways . Its core research value lies in its central role in directing electron flux. Key applications and research areas include the study of photosynthetic electron transport chains, photobiological hydrogen production as a direct electron donor to [FeFe]-hydrogenases (HydA1/HydA2), and the investigation of regulatory mechanisms like the ferredoxin-thioredoxin system . Beyond its role in energy metabolism, petF is also involved in reductive biosynthetic pathways, donating electrons to enzymes such as nitrite reductase and sulfite reductase for nitrogen and sulfur assimilation, as well as to fatty acid desaturases . Studies in Chlamydomonas reinhardtii have shown that overexpression of the PETF gene can enhance the ratio of reduced ascorbate and improve cellular tolerance to heat stress by bolstering the reactive oxygen species (ROS) scavenging system, highlighting its potential application in stress physiology research . This product is presented for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

148266-15-3

Molecular Formula

C32H26BrNO7

Synonyms

petF protein

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Biotechnology

  • Bioengineering of Photosynthetic Organisms : The manipulation of petF can enhance the efficiency of photosynthesis in crops. By genetically modifying plants to express more efficient forms of petF, researchers aim to increase biomass production and improve crop yields under varying environmental conditions.
  • Bioremediation : Certain bacteria utilize petF for electron transfer processes that can degrade pollutants. By harnessing these bacteria in bioremediation strategies, scientists can develop effective methods for cleaning contaminated environments.

2. Medicine

  • Therapeutic Targets : Research has indicated that ferredoxins, including petF, may serve as targets for drug development due to their role in redox biology. For instance, inhibiting ferredoxin activity could disrupt the metabolic pathways of pathogenic microorganisms.
  • Cancer Research : Studies have shown that altering electron transport mechanisms involving petF may influence cancer cell metabolism. Targeting these pathways could lead to novel therapeutic strategies for cancer treatment.

Data Tables

Application AreaSpecific Use CaseImpact
BiotechnologyGenetic modification for enhanced photosynthesisIncreased crop yields and biomass production
BioremediationUtilization in pollutant degradationEffective environmental cleanup
MedicineDrug development targeting redox processesPotential new therapies for infections and cancer

Case Studies

Case Study 1: Enhancing Crop Yield through Genetic Modification
Researchers at a leading agricultural biotechnology firm successfully modified a strain of maize to overexpress petF. The results showed a 20% increase in biomass under stress conditions compared to wild-type plants. This study highlights the potential of petF manipulation in improving food security.

Case Study 2: Ferredoxin as a Therapeutic Target
A recent study investigated the role of ferredoxin in the metabolism of Plasmodium falciparum, the malaria-causing parasite. By inhibiting petF expression, researchers observed reduced growth rates of the parasite, indicating its potential as a target for antimalarial drugs.

Comparison with Similar Compounds

Structural and Functional Comparison with FDX3

FDX3, a non-functional ferredoxin paralog, shares structural homology with PetF but exhibits divergent solvent dynamics and binding behavior:

  • Hydration Shell Dynamics :
Protein Radius (Å) Hydration Shell Behavior (aavg, 1.75–2.5 THz)
PetF 17 Decreased absorption (bulk water exclusion)
FDX3 17 Increased absorption (altered solvation)

PetF’s hydration shell excludes bulk water more efficiently than FDX3, likely due to distinct surface charge distribution .

  • Functional Specificity :
    PetF forms stable complexes with FNR via site-specific salt bridges (e.g., lysine-arginine/glutamic acid-aspartic acid interactions), whereas FDX3 fails to form functional complexes .

Evolutionary Divergence in petF Localization

  • Plastid vs. Nuclear Localization :
    • In Thalassionema and Thalassiosira, petF is nuclear-encoded post-EGT, with N-terminal signal peptides directing the protein to plastids .
    • In Cryptomonas paramecium, petF remains plastid-encoded despite the loss of other pet genes, suggesting lineage-specific evolutionary constraints .

Paralogs in Acaryochloris marina

The cyanobacterium Acaryochloris marina MBIC10699 harbors seven petF paralogs in its chromosome, with an additional paralog in plasmid pREB3. These paralogs may specialize in distinct electron transfer pathways, such as phycobiliprotein biosynthesis .

Regulatory Responses to Environmental Stress

  • Iron Limitation: PetF protein levels in Anabaena drop to 1/15 under iron deprivation, but transcription remains stable, indicating post-transcriptional regulation .

Key Research Findings

Mutational Analysis of Binding Interfaces

Critical residues for PetF’s interactions with hydrogenase (HydA1) and FNR include D56, E122, and F93 (Fig. 6). Mutation of these residues disrupts complex orientation and electron transfer efficiency .

Data Tables

Table 1: Evolutionary Localization of petF

Organism Genomic Location Signal Peptide? Function
Thalassionema spp. Nuclear Yes Plastid electron transport
Cryptomonas paramecium Plastid No Unknown (nonphotosynthetic)
Acaryochloris marina Chromosomal/Plasmid No Phycobiliprotein synthesis

Table 2: Key Residues in PetF Interaction Networks

Residue Role Partner Protein
D56 Hydrogenase binding HydA1
E122 FNR complex stabilization FNR
F93 Midpoint potential modulation HydA1/FNR

Q & A

Q. What experimental approaches are used to characterize the redox potential of PetF in electron transfer processes?

PetF (ferredoxin) redox potential is typically measured using cyclic voltammetry or spectroelectrochemical titration under controlled pH and ionic conditions. Site-directed mutagenesis can identify residues critical to redox tuning, such as D56, E122, and F93, which influence electrostatic interactions with redox partners like FNR and hydrogenases . For reproducible results, ensure buffer systems mimic physiological conditions (e.g., 25 mM Tris-HCl, pH 7.5, 100 mM NaCl) and validate measurements with wild-type controls.

Q. How can researchers analyze PetF expression dynamics under varying nutrient stress conditions?

Controlled growth experiments with Anabaena sp. PCC 7120 under iron-depleted (-Fe) and nitrogen-depleted (-N) conditions reveal PetF expression patterns. Quantify protein levels via immunoblotting using anti-PetF antibodies, and correlate with nitrogenase activity assays (e.g., acetylene reduction) and heterocyst frequency counts. For example, -N/-Fe conditions reduce PetF to 0.26 µg/mg protein, while -N/+Fe increases it to 6.66 µg/mg protein . Include qRT-PCR to assess transcriptional regulation of petF under these stressors.

Q. What structural features of PetF are critical for its interaction with the cytochrome b₆f complex?

PetF’s [2Fe-2S] cluster-binding domain and surface electrostatic properties mediate binding. Use X-ray crystallography or NMR to resolve residues involved in hydrophobic interactions (e.g., F93, Y126) and electrostatic complementarity with cytochrome b₆f. Comparative studies with Chlamydomonas reinhardtii PetF highlight conserved surface charges critical for complex stability .

Advanced Research Questions

Q. How can conflicting data on PetF’s functional redundancy with flavodoxin (Fld) be resolved?

Under iron limitation, Anabaena upregulates Fld (9.45 µg/mg protein) while suppressing PetF (0.26 µg/mg protein), suggesting conditional redundancy . To address contradictions:

  • Perform competition assays using purified Fld and PetF with shared partners (e.g., FNR).
  • Use knockout mutants to test compensatory mechanisms.
  • Analyze transcriptomic data to identify regulatory cross-talk (e.g., Fur-family regulators).

Q. What methodologies enable rational design of PetF variants with enhanced specificity for hydrogenases over FNR?

Combine computational docking (e.g., HADDOCK) with saturation mutagenesis at key interface residues (e.g., D56, E122). Validate variants using:

  • Direct competition assays : Measure electron transfer rates to HydA1 vs. FNR.
  • Terahertz-time domain spectroscopy (THz-TDS) : Probe solvent dynamics during complex formation; bulk-like hydration (7 ps) favors ternary complexes with NADP+ .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities. Fdx7, a natural ferredoxin, shows preferential HydA1 interaction and serves as a design template .

Q. How can evolutionary retention of petF in nonphotosynthetic organisms inform functional studies?

In Cryptomonas paramecium, petF is retained despite loss of other pet genes, suggesting non-photosynthetic roles . Strategies:

  • Heterologous expression : Express C. paramecium PetF in E. coli and assay electron transfer to non-photosynthetic enzymes.
  • Phylogenetic analysis : Use tools like Plantannot to identify conserved motifs across secondary non-photosynthetic lineages .
  • Co-expression networks : Filter for genes co-expressed with petF in plastid-lacking organisms to infer novel pathways.

Q. What experimental frameworks address the multifactorial influence of mutations on PetF’s redox potential and binding affinity?

Adopt a high-throughput screening pipeline:

  • Library construction : Use error-prone PCR or CRISPR-Cas9 for mutagenesis.
  • Redox potential screening : Employ a fluorescence-based reporter system coupled to electron transfer efficiency.
  • Binding assays : Pair surface plasmon resonance (SPR) with HydA1/FNR immobilization to quantify kinetic parameters (e.g., kon/off*). Mutations at F93 and Y126 disrupt FNR binding while preserving HydA1 interaction .

Methodological Resources

  • Database tools : Pfam for family classification ; Plantannot for homology searches .
  • Structural analysis : PDB entries 1AWD (PetF-FNR complex) and 3LX9 (PetF-hydrogenase interface).
  • Protocols : Co-immunoprecipitation (Thermo Fisher Scientific guidelines ), THz-TDS for hydration dynamics .

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